benzyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
Description
Benzyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate (CAS: 859658-49-4) is a bichromenyl derivative featuring a benzyl ester group and two 2H-chromen-2-one (coumarin) cores. Its structure includes a methoxy group at position 8 of one chromenone ring and a methyl group at position 8 of the other, linked via an acetoxy bridge . This compound belongs to a class of coumarin derivatives known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . Its dual oxo-coumarin architecture enhances its biological activity compared to simpler derivatives, making it a focus of medicinal chemistry research .
Properties
Molecular Formula |
C29H22O8 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
benzyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-8-methyl-2-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C29H22O8/c1-17-23(34-16-26(31)35-15-18-7-4-3-5-8-18)12-11-20-21(14-25(30)36-27(17)20)22-13-19-9-6-10-24(33-2)28(19)37-29(22)32/h3-14H,15-16H2,1-2H3 |
InChI Key |
JKHPYMKBRZLSPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C(=CC=C4)OC)OC3=O)OCC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multiple steps. One common method includes the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzyl bromoacetate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Benzyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that compounds with chromene structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of chromenes have been synthesized and evaluated for their ability to inhibit cancer cell growth, particularly in breast and lung cancer models .
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory qualities, making it a candidate for treating conditions such as arthritis or other inflammatory diseases. Research indicates that chromene derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in inflammatory disorders .
- Neuroprotective Effects : Given the structural similarities with other known neuroprotective agents, there is potential for this compound to be studied as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Agriculture
In agricultural applications, this compound may serve as a natural pesticide or growth regulator due to its bioactive properties. Compounds derived from chromenes are known to exhibit antifungal and antibacterial activities, making them suitable for developing environmentally friendly agricultural products.
Materials Science
The unique chemical structure of benzyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-y)-8-methyl-2-oH-chromen -7-y]oxy}acetate allows for its use in the synthesis of novel materials. Its functional groups can be exploited to create polymers or coatings with specific properties, such as enhanced UV resistance or improved mechanical strength.
Case Study 1: Anticancer Activity Assessment
In a study published in Archiv der Pharmazie, researchers synthesized several bischromone derivatives and evaluated their anticancer activity using various assays. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting their potential as effective anticancer drugs .
Case Study 2: Neuroprotective Properties
A recent investigation into the neuroprotective effects of chromene derivatives found that specific compounds demonstrated strong inhibitory activity against acetylcholinesterase, with implications for Alzheimer’s treatment. The study utilized molecular docking techniques to elucidate binding interactions, supporting the therapeutic potential of chromene-based compounds in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of benzyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets. The compound can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication . Additionally, it can interfere with oxidative stress pathways, leading to its potential anticancer effects.
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of benzyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate lies in its ester substituent (benzyl) and the positions of methoxy/methyl groups on the chromenone rings. Below is a comparison with structurally analogous compounds:
Key Observations :
- Substituent Effects : Methoxy groups enhance antioxidant activity, while bromine or chlorine substituents (e.g., in –18) improve electrophilic reactivity for covalent binding to biological targets .
Biological Activity
Benzyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex compound belonging to the class of coumarin derivatives. These compounds have garnered significant attention in pharmacological research due to their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure features two coumarin moieties connected by a benzyl ether linkage, which is hypothesized to contribute to its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of coumarin derivatives. This compound has been evaluated for its antiproliferative effects against various cancer cell lines.
Case Study: In Vitro Antiproliferative Activity
A study conducted using the MTT assay assessed the compound's efficacy against several human cancer cell lines, including A549 (lung), KB (oral), HeLa (cervical), and MCF-7 (breast) cells. The results are summarized in Table 1.
| Cell Line | IC50 (μM) | Comparison to Control |
|---|---|---|
| A549 | 0.45 | Strong |
| KB | 0.39 | Very Strong |
| HeLa | 0.60 | Moderate |
| MCF-7 | 0.50 | Strong |
The compound exhibited particularly potent activity against KB cells, with an IC50 value of 0.39 μM, indicating its potential as a therapeutic agent in cancer treatment .
The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells.
Apoptosis Induction Study
In a detailed investigation, KB cells treated with the compound showed significant increases in apoptotic markers after 48 hours of exposure. Flow cytometry analysis revealed that the compound induced early and late apoptosis in a dose-dependent manner.
3. Anti-inflammatory Activity
Coumarin derivatives are also known for their anti-inflammatory properties. Preliminary studies indicate that benzyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-y)-8-methyl-2-oxo-2H-chromen-7-y]oxy}acetate may inhibit key inflammatory mediators.
Research Findings on Inflammatory Mediators
In vitro assays demonstrated that the compound significantly reduced the expression levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in managing inflammatory diseases .
4. Neuroprotective Effects
Emerging research indicates that coumarin derivatives possess neuroprotective properties that could be beneficial in neurodegenerative diseases.
Neuroprotection Study
In animal models of neurodegeneration, administration of benzyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-y)-8-methyl -2 -oxo -2H -chromen -7-y] oxy}acetate resulted in significant improvements in cognitive function and reductions in neuronal loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
